3,4-Dichloro-5-fluorophenylboronic acid physical and chemical properties
3,4-Dichloro-5-fluorophenylboronic acid physical and chemical properties
3,4-Dichloro-5-fluorophenylboronic Acid: Physicochemical Profiling and Strategic Applications in Drug Discovery
1. Executive Summary 3,4-Dichloro-5-fluorophenylboronic acid is a highly specialized organoboron reagent that has become an indispensable building block in modern medicinal chemistry and drug development. By serving as a robust electrophilic coupling partner in transition-metal-catalyzed C–C bond formations, it enables the direct installation of the 3,4-dichloro-5-fluorophenyl pharmacophore. This in-depth technical guide explores the compound's physicochemical properties, its mechanistic role in overcoming metabolic liabilities, and provides a self-validating experimental protocol for its application in cross-coupling methodologies.
2. Physicochemical Profiling Understanding the baseline physical and chemical properties of 3,4-dichloro-5-fluorophenylboronic acid is critical for optimizing storage, handling, and reaction conditions. The electron-withdrawing nature of the three halogen atoms significantly influences the Lewis acidity of the boron atom, making it highly receptive to base activation during catalysis.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 3,4-Dichloro-5-fluorophenylboronic acid |
| CAS Number | 1023690-35-8[1] |
| Molecular Formula | C₆H₄BCl₂FO₂[2] |
| Molecular Weight | 208.81 g/mol [1] |
| Appearance | White to off-white solid powder |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C, protected from light[3] |
| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[4] |
3. Mechanistic Role in Drug Discovery: The Halogenated Pharmacophore The strategic installation of a 3,4-dichloro-5-fluorophenyl ring is rarely arbitrary; it is a calculated structural modification designed to optimize pharmacokinetics and target engagement.
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Metabolic Shielding (Causality): Unsubstituted phenyl rings are notorious for rapid Phase I metabolism, specifically cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Fluorine, possessing the highest electronegativity and a van der Waals radius closely mimicking hydrogen, effectively pulls electron density away from the aromatic system. This deactivates the ring toward electrophilic attack by the high-valent iron-oxo species of CYP enzymes, thereby extending the drug's half-life[5].
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Lipophilicity and Halogen Bonding: The addition of two chlorine atoms at the 3 and 4 positions drastically increases the lipophilicity (logP) of the molecule. This drives the compound into deep, hydrophobic binding pockets of target proteins, such as kinase domains. Furthermore, the anisotropic charge distribution around the chlorine atoms creates an electrophilic "sigma-hole," enabling highly directional halogen bonding with Lewis basic sites (e.g., backbone carbonyls) in the protein target.
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Clinical Precedents: The dichloro-fluorophenyl moiety is actively utilized in advanced oncology therapeutics. For instance, in the development and metabolic profiling of the ALK inhibitor Ensartinib, the dichloro-fluorophenyl ring plays a pivotal role in dictating the drug's bioactivation pathways and overall efficacy[6],[7].
Strategic optimization workflow addressing metabolic liabilities via halogenated phenyl integration.
4. Chemical Reactivity: Suzuki-Miyaura Cross-Coupling The primary utility of 3,4-dichloro-5-fluorophenylboronic acid lies in its application within the Suzuki-Miyaura cross-coupling reaction[8]. The reaction relies on a palladium catalyst to forge a new C–C bond between the boronic acid and an aryl halide[9].
Causality of Base Activation: The addition of an inorganic base (e.g., K₂CO₃) is mechanistically imperative. The base coordinates to the empty p-orbital of the trigonal planar (sp²) boron atom, converting it into a tetrahedral (sp³) boronate anion. This intermediate is significantly more nucleophilic, which is an absolute requirement for the transmetalation step onto the Pd(II) complex[10]. Given the electron-deficient nature of the 3,4-dichloro-5-fluorophenyl ring, this base-activation step is critical to overcome the reduced intrinsic nucleophilicity of the organic fragment.
Mechanistic workflow of the Suzuki-Miyaura coupling utilizing the fluorinated boronic acid.
5. Self-Validating Experimental Protocol: Biaryl Synthesis To ensure high fidelity and reproducibility, the following protocol details the coupling of 3,4-dichloro-5-fluorophenylboronic acid with a generic aryl bromide. This workflow is designed as a self-validating system, incorporating in-process analytical monitoring to confirm mechanistic milestones.
Reagents & Materials:
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Aryl bromide (1.0 equiv, limiting reagent)
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3,4-Dichloro-5-fluorophenylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂ (0.05 equiv)
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K₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v, thoroughly degassed)
Step-by-Step Methodology:
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Reagent Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide, 3,4-dichloro-5-fluorophenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
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Expert Insight: Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which can otherwise be sluggish for electron-deficient biaryl systems.
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Atmospheric Control: Seal the tube with a rubber septum and evacuate/backfill with Argon three times.
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Solvent Addition & Degassing: Add the pre-degassed 1,4-Dioxane/H₂O mixture via syringe.
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Causality: Oxygen must be strictly excluded. O₂ promotes the oxidative homocoupling of the boronic acid (yielding a symmetric biaryl byproduct) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes.
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Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 90°C for 8–12 hours.
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In-Process Validation (Self-Validating Step): At the 8-hour mark, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
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Validation Metric: The reaction is deemed successful and complete only when the distinct isotopic pattern of the starting aryl bromide is fully consumed and replaced by the mass of the cross-coupled product. Monitoring the boronic acid via TLC is unreliable due to streaking and competitive protodeboronation.
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Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and partition with distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to isolate the pure halogenated biaryl compound.
6. Conclusion 3,4-Dichloro-5-fluorophenylboronic acid bridges the gap between synthetic organic methodology and advanced drug design. By understanding the causality behind its physicochemical properties and rigorously applying validated coupling protocols, researchers can efficiently integrate this tri-halogenated motif to rescue metabolically labile lead compounds and drive the discovery of robust therapeutic agents.
7. References
1.[1] abcr Gute Chemie. "AB647220 | CAS 1023690-35-8 – 3,4-Dichloro-5-fluorophenylboronic acid." abcr.com. URL: 2.[2] ChemicalBook. "Boronic acid, B-(3,4-dichloro-5-fluorophenyl)- CAS 1023690-35-8." chemicalbook.com. URL: 3.[3] BLD Pharm. "137504-86-0 | (4-Chloro-3-fluorophenyl)boronic acid (Related Products: 1023690-35-8)." bldpharm.com. URL: 4.[4] NextSDS. "(3,4-dichloro-5-fluorophenyl)boronic acid — Chemical Substance Information." nextsds.com. URL: 5.[8] MDPI Catalysts. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications." mdpi-res.com. URL: 6.[10] National Institutes of Health (PMC). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." nih.gov. URL: 7.[6] ResearchGate. "Characterization of Stable and Reactive Metabolites of the Anticancer Drug, Ensartinib, in Human Liver Microsomes Using LC-MS/MS: An in silico and Practical Bioactivation Approach." researchgate.net. URL: 8.[5] National Institutes of Health (PMC). "Characterization of Stable and Reactive Metabolites of the Anticancer Drug, Ensartinib, in Human Liver Microsomes Using LC-MS/MS." nih.gov. URL: 9.[9] MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." mdpi.com. URL: 10.[7] Taylor & Francis. "Characterization of Stable and Reactive Metabolites of the Anticancer Drug, Ensartinib." tandfonline.com. URL:
- 1. abcr.com [abcr.com]
- 2. Boronic acid, B-(3,4-dichloro-5-fluorophenyl)- CAS#: 1023690-35-8 [m.chemicalbook.com]
- 3. 137504-86-0|(4-Chloro-3-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. nextsds.com [nextsds.com]
- 5. Characterization of Stable and Reactive Metabolites of the Anticancer Drug, Ensartinib, in Human Liver Microsomes Using LC-MS/MS: An in silico and Practical Bioactivation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi-res.com [mdpi-res.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
